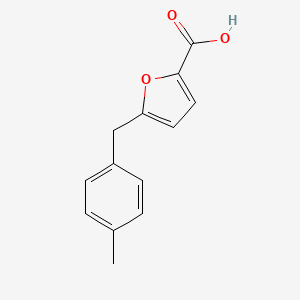

5-(4-Methylbenzyl)-2-furoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(4-methylphenyl)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9-2-4-10(5-3-9)8-11-6-7-12(16-11)13(14)15/h2-7H,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUZBZHMUKAZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586248 | |

| Record name | 5-[(4-Methylphenyl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-45-3 | |

| Record name | 5-[(4-Methylphenyl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 5-(4-Methylbenzyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of 5-(4-Methylbenzyl)-2-furoic acid (CAS No: 4664-45-3).[1] As a member of the furoic acid class of compounds, which are significant in medicinal chemistry, a thorough understanding of this molecule's architecture is critical for its potential application in drug discovery and development.[2] This document delineates its chemical identity, physicochemical characteristics, a detailed synthesis protocol, and methods for structural elucidation, offering a foundational resource for researchers in the field.

Introduction: The Significance of Furoic Acid Scaffolds

Furoic acid derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries.[2][3] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold in the design of bioactive molecules.[4] These compounds have been successfully incorporated into a wide array of therapeutics, including antibacterial, anti-inflammatory, and antiparasitic agents.[2] The carboxylic acid moiety at the 2-position and the potential for diverse substitutions at the 5-position allow for fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its biological activity. The subject of this guide, this compound, combines the furoic acid core with a 4-methylbenzyl group, presenting a unique lipophilic and aromatic profile that warrants detailed investigation for potential therapeutic applications.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. This section outlines the key identifiers and physicochemical parameters of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-(4-methylbenzyl)furan-2-carboxylic acid[1] |

| Synonyms | 5-[(4-methylphenyl)methyl]furan-2-carboxylic acid[1] |

| CAS Number | 4664-45-3[1] |

| Molecular Formula | C₁₃H₁₂O₃[1] |

| Molecular Weight | 216.23 g/mol [1] |

| SMILES | CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O[1] |

| InChIKey | ZKUZBZHMUKAZDY-UHFFFAOYSA-N[1] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| Boiling Point | 373 °C at 760 mmHg | [1] |

| Density | 1.198 g/cm³ | [1] |

| Flash Point | 179.4 °C | [1] |

| Exact Mass | 216.07900 u | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms in this compound dictates its interaction with biological targets. This section explores the key structural features of the molecule.

2D Chemical Structure

The 2D structure illustrates the connectivity of the atoms, forming the core scaffold of this compound.

Caption: 2D structure of this compound.

Conformational Insights

Synthesis Pathway

The synthesis of 5-substituted-2-furoic acids can be achieved through various organic chemistry methodologies. A plausible and commonly employed route involves the coupling of a suitable furan precursor with a benzyl halide. Below is a detailed, step-by-step protocol adapted from general methods for the synthesis of similar compounds.

Proposed Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from commercially available 2-furoic acid. The workflow involves esterification followed by a Friedel-Crafts-type alkylation.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Esterification of 2-Furoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-furoic acid (1 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-furoate.

Step 2: Friedel-Crafts Alkylation

-

Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-furoate (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Lewis Acid Addition: Cool the solution in an ice bath and add a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄, 1.1 equivalents) portion-wise.

-

Substrate Addition: Add 4-methylbenzyl chloride (1 equivalent) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield methyl 5-(4-methylbenzyl)-2-furoate.

Step 3: Saponification

-

Reaction Setup: Dissolve the purified methyl 5-(4-methylbenzyl)-2-furoate (1 equivalent) in a mixture of methanol and water.

-

Base Addition: Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Acidification: After cooling, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product, this compound.

Structural Characterization and Analysis

The unambiguous identification and purity assessment of this compound require a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

Caption: Workflow for the structural characterization of this compound.

Expected Spectroscopic Data

-

¹H NMR:

-

A singlet for the methyl protons of the benzyl group (~2.3 ppm).

-

A singlet for the methylene protons connecting the furan and phenyl rings (~4.0 ppm).

-

Doublets for the furan protons, showing characteristic coupling constants.

-

Aromatic protons of the p-substituted benzene ring appearing as two doublets.

-

A broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).

-

-

¹³C NMR:

-

A signal for the methyl carbon (~21 ppm).

-

A signal for the methylene carbon.

-

Signals for the carbons of the furan and phenyl rings in the aromatic region.

-

A downfield signal for the carboxylic acid carbon (>160 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid group (~2500-3300 cm⁻¹).

-

A strong C=O stretching band for the carboxylic acid (~1680-1710 cm⁻¹).

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=C stretching bands for the aromatic rings.

-

C-O stretching bands for the furan ring and carboxylic acid.

-

-

Mass Spectrometry (MS):

-

The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₃H₁₂O₃ (216.07900 u).

-

Characteristic fragmentation patterns would include the loss of the carboxylic acid group and cleavage of the benzyl-furan bond.

-

Potential Applications and Structure-Activity Relationship (SAR) Insights

Derivatives of 2-furoic acid are known to exhibit a range of biological activities.[2] The introduction of a 4-methylbenzyl substituent at the 5-position of the furan ring is expected to enhance the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

The 4-methylbenzyl moiety can engage in hydrophobic and π-π stacking interactions within a biological target's binding site. The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as a coordinating group for metal ions in metalloenzymes.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of this compound. Systematic modifications of the 4-methylbenzyl group, for instance, by altering the substituent on the phenyl ring or changing the linker between the two aromatic systems, would provide valuable structure-activity relationship data to guide the development of more potent and selective drug candidates.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling similar furoic acid derivatives should be followed. These compounds are typically crystalline solids and should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, it is advisable to consult the SDS of structurally related compounds such as 2-furoic acid or 5-formyl-2-furoic acid.

Conclusion

This compound is a molecule of interest for medicinal chemists and drug discovery professionals due to its furoic acid scaffold and the presence of a lipophilic 4-methylbenzyl substituent. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, a plausible synthetic route, and methods for its characterization. The insights presented herein are intended to serve as a valuable resource for researchers, facilitating further investigation into the therapeutic potential of this and related compounds.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Furoyl Chloride in Modern Pharmaceutical Synthesis.

- ChemPoint. 2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article.

- Alfa Chemistry. CAS 4664-45-3 this compound.

-

Wikipedia. 2-Furoic acid. Available from: [Link]

-

ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Available from: [Link]

-

Slideshare. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]

-

Alfa Chemistry. CAS 4664-45-3 this compound. Available from: [Link]

-

PubChem. 2-Furancarboxylic acid. Available from: [Link]

-

Organic Syntheses. 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Available from: [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]

Sources

An In-depth Technical Guide to 5-(4-Methylbenzyl)-2-furoic acid (CAS Number: 4664-45-3)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 5-(4-Methylbenzyl)-2-furoic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry and drug discovery. While specific research on this compound is emerging, this document synthesizes available data on its physicochemical properties, proposes a viable synthetic route, and explores its potential biological activities based on the well-established pharmacology of the furan scaffold. Furthermore, this guide outlines protocols for its characterization and analysis, offering a foundational resource for researchers investigating this and related molecules.

Introduction

Furan-containing compounds are a cornerstone of medicinal chemistry, with the furan nucleus being a key structural motif in numerous bioactive molecules.[1][2] The inherent aromaticity and the presence of a heteroatom in the furan ring confer unique electronic and steric properties, enabling diverse interactions with biological targets.[3] This has led to the development of furan-based drugs with a wide spectrum of therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1]

This compound, with the CAS number 4664-45-3, is a derivative of 2-furoic acid characterized by a 4-methylbenzyl substituent at the 5-position. This substitution pattern is of particular interest as it combines the established bioactivity of the furoic acid core with the lipophilic and sterically influential benzyl group, a common feature in pharmacologically active compounds designed to interact with hydrophobic binding pockets in proteins. This guide aims to provide a comprehensive technical resource on this molecule, covering its synthesis, properties, and potential applications to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Source |

| CAS Number | 4664-45-3 | [4] |

| Molecular Formula | C₁₃H₁₂O₃ | [4] |

| Molecular Weight | 216.23 g/mol | [4] |

| Boiling Point | 373°C at 760 mmHg | [4] |

| Flash Point | 179.4°C | [4] |

| Density | 1.198 g/cm³ | [4] |

| SMILES | Cc1ccc(cc1)Cc1ccc(o1)C(=O)O | [4] |

| InChI | InChI=1S/C13H12O3/c1-9-2-4-10(5-3-9)8-11-6-7-12(16-11)13(14)15/h2-7H,8H2,1H3,(H,14,15) | [4] |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves an initial esterification of 2-furoic acid, followed by a Friedel-Crafts-type alkylation with 4-methylbenzyl chloride. The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 2-Furoic Acid to Methyl 2-furoate

-

To a solution of 2-furoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 2-furoate.

Causality: The esterification step is crucial to protect the carboxylic acid functionality, which would otherwise react with the Lewis acid catalyst in the subsequent Friedel-Crafts alkylation. Methanol is used as both a reagent and a solvent, and sulfuric acid acts as a catalyst.

Step 2: Friedel-Crafts Alkylation of Methyl 2-furoate

-

To a solution of methyl 2-furoate (1 equivalent) and 4-methylbenzyl chloride (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃, 1.2 equivalents) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

-

After completion, quench the reaction by carefully adding ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to get crude methyl 5-(4-methylbenzyl)-2-furoate.

-

Purify the crude product by column chromatography on silica gel.

Causality: The Friedel-Crafts alkylation introduces the 4-methylbenzyl group at the electron-rich 5-position of the furan ring. The Lewis acid catalyst is essential for activating the alkylating agent.

Step 3: Hydrolysis of Methyl 5-(4-methylbenzyl)-2-furoate

-

To a solution of methyl 5-(4-methylbenzyl)-2-furoate (1 equivalent) in a mixture of methanol and water, add sodium hydroxide (2-3 equivalents).

-

Stir the reaction mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Causality: The final hydrolysis step deprotects the carboxylic acid group, yielding the target molecule. The use of a base like sodium hydroxide facilitates the saponification of the ester.

Potential Biological Activities and Applications

While direct biological studies on this compound are limited, the extensive research on furan derivatives provides a strong basis for predicting its potential therapeutic applications.

Antimicrobial Activity

Furan-containing compounds have a long history as effective antimicrobial agents.[1] The mechanism of action often involves the metabolic activation of the furan ring to generate reactive intermediates that can damage microbial DNA, proteins, and other cellular components.[3] Derivatives of 5-substituted-2-furoic acid have shown promising activity against a range of bacteria and fungi.[7] For instance, novel heterocyclic analogs of a related compound, 5-(4-methylcarboxamidophenyl)-2-furoic acid, have demonstrated potent antimicrobial activity.[7] It is therefore plausible that this compound could exhibit similar properties.

Anticancer Activity

Numerous furan derivatives have been investigated for their anticancer properties.[8][9] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways.[10] For example, a series of 2,4-disubstituted furo[3,2-b]indole derivatives have shown significant anticancer activity, with one compound exhibiting high selectivity against renal cancer cells.[10] The structural similarity of this compound to these active compounds suggests its potential as a scaffold for the development of novel anticancer agents.

Caption: Potential biological activities and mechanisms of action.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of this compound. The following section outlines key analytical techniques and a sample protocol.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. While specific spectra for this compound are not publicly available, predicted shifts can be inferred from related structures like 2-furoic acid[11] and other 5-substituted derivatives.[5] The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the furan and benzyl rings, the methylene bridge, the methyl group, and the carboxylic acid proton. The ¹³C NMR spectrum would similarly display distinct signals for each carbon atom in the molecule.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretching vibrations, and the aromatic C-H and C=C stretching vibrations.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

Exemplary HPLC Protocol:

This protocol is adapted from a method used for related furoic acid derivatives. Optimization will be necessary for this specific compound.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25-30°C |

Protocol Steps:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the sample and standards.

-

Data Analysis: Determine the retention time and peak area of the compound. Purity can be calculated based on the relative peak areas.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and an exploration of its potential biological activities based on the well-documented pharmacology of the furan moiety. The outlined analytical methods will serve as a valuable starting point for researchers aiming to synthesize, characterize, and evaluate this compound. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully unlock its therapeutic potential.

References

- Dahiya, R., & Mourya, V. (2006). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Indian Journal of Heterocyclic Chemistry, 16(1), 53-56.

-

Human Metabolome Database. (n.d.). 2-Furoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Wang, Y., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry, 69, 485-493.

- Zhang, Z., et al. (2018). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 20(13), 3038-3045.

- Nivrutti, G. K. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

- Vlasov, S. V., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9.

- Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515.

-

PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Methoxyphenyl)-2-furoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Retrieved from [Link]

- Li, Z., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 19(12), 20496-20511.

- Kantevari, S., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(16), 4967.

- Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4), 841-852.

- Ivanova, Y., et al. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of.

- Zhang, Y. M., et al. (2024). The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan formaldehyde. Journal of Molecular Structure.

- Saini, M. S., et al. (2013). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. International Journal of Pharma Sciences and Research, 4(3), 77.

-

Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[7][13]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(2), 113-120.

- El-Gamal, M. I., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1385.

- Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 15(20), 4488-4492.

- Vlasov, S. V., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9.

- Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 26(5), 2931-2945.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsr.info [ijpsr.info]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. library.dmed.org.ua [library.dmed.org.ua]

- 10. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Furoic acid(88-14-2) 13C NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 5-(4-Methylbenzyl)-2-furoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(4-methylbenzyl)-2-furoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is strategically designed in two primary stages: a Friedel-Crafts acylation to form the carbon-carbon bond and introduce the aryl ketone moiety, followed by a Clemmensen reduction to convert the ketone to the target methylene group. This document delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and discusses critical process parameters and potential challenges. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this and related furoic acid derivatives.

Introduction: The Significance of Substituted Furoic Acids

Furan-containing compounds are a cornerstone of modern organic synthesis, with the 2-furoic acid scaffold being particularly prevalent in a wide array of biologically active molecules and functional materials. The strategic placement of substituents on the furan ring allows for the fine-tuning of a compound's physicochemical properties, influencing its pharmacological profile or material characteristics. This compound, with its lipophilic benzyl group, serves as a key intermediate for accessing more complex molecular architectures. Its synthesis, therefore, is of considerable interest.

This guide outlines a classical and reliable synthetic approach, emphasizing not just the procedural steps but the chemical principles that govern the selection of reagents and reaction conditions.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence starting from 2-furoic acid. The core strategy involves:

-

Friedel-Crafts Acylation: Introduction of the 4-methylbenzoyl group onto the 5-position of the furan ring.

-

Clemmensen Reduction: Selective reduction of the resulting ketone to a methylene group.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achievable for each step.

Diagram: Synthetic Pathway

Caption: Overall synthetic route for this compound.

Part I: Friedel-Crafts Acylation of 2-Furoic Acid

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the formation of a C-C bond between an aromatic ring and an acyl group. In the context of furan, which is an electron-rich heterocycle, this reaction proceeds readily, but care must be taken to avoid polymerization, a common side reaction with sensitive substrates like furan.[1][2]

Mechanistic Considerations

The reaction is initiated by the activation of 4-methylbenzoyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich furan ring, preferentially at the 5-position due to the directing effect of the carboxylic acid group and the inherent reactivity of the α-positions of the furan ring. A subsequent deprotonation-aromatization step yields the 5-(4-methylbenzoyl)-2-furoic acid.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Furoic Acid | 112.08 | 10.0 g | 0.0892 |

| 4-Methylbenzoyl chloride | 154.61 | 15.2 g | 0.0983 |

| Aluminum Chloride (anhydrous) | 133.34 | 26.2 g | 0.1964 |

| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |

| 6M Hydrochloric Acid | - | 150 mL | - |

| Deionized Water | - | As needed | - |

| Saturated Sodium Chloride | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (26.2 g, 0.1964 mol) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate beaker, dissolve 2-furoic acid (10.0 g, 0.0892 mol) and 4-methylbenzoyl chloride (15.2 g, 0.0983 mol) in anhydrous dichloromethane (100 mL).

-

Add the solution from the beaker to the dropping funnel and add it dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 6M hydrochloric acid (150 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with deionized water (100 mL) and then with saturated sodium chloride solution (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-(4-methylbenzoyl)-2-furoic acid.

Part II: Clemmensen Reduction of the Aryl Ketone

The Clemmensen reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[3][4][5] It is particularly well-suited for aryl-alkyl ketones, such as the intermediate synthesized in Part I.[3][6] The strongly acidic conditions of the Clemmensen reduction are generally tolerated by the furoic acid moiety, although care must be taken to monitor the reaction to prevent degradation of the furan ring.

Mechanistic Insights and Alternative Considerations

The precise mechanism of the Clemmensen reduction is not fully elucidated but is believed to involve a series of single-electron transfers from the surface of the zinc to the protonated carbonyl group, leading to the formation of zinc-carbenoid intermediates.[3][4]

An alternative to the Clemmensen reduction is the Wolff-Kishner reduction, which is carried out under basic conditions.[7][8] The choice between these two methods often depends on the substrate's sensitivity to acid or base. For substrates with acid-labile functional groups, the Wolff-Kishner reduction would be the preferred method.[5][7] However, for the present synthesis, the Clemmensen reduction is a robust and effective choice.

Experimental Protocol: Clemmensen Reduction

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-(4-Methylbenzoyl)-2-furoic acid | 230.23 | 10.0 g | 0.0434 |

| Zinc Dust | 65.38 | 28.4 g | 0.435 |

| Mercuric Chloride | 271.52 | 2.8 g | 0.0103 |

| Concentrated Hydrochloric Acid | - | 40 mL | - |

| Deionized Water | - | 20 mL | - |

| Toluene | 92.14 | 50 mL | - |

| Ethyl Acetate | - | As needed | - |

Procedure:

-

Preparation of Zinc Amalgam: In a 500 mL round-bottom flask, add zinc dust (28.4 g), mercuric chloride (2.8 g), and deionized water (30 mL). Stir the mixture vigorously for 10 minutes. Decant the aqueous solution.

-

To the freshly prepared zinc amalgam, add concentrated hydrochloric acid (40 mL), deionized water (20 mL), and toluene (50 mL).

-

Add 5-(4-methylbenzoyl)-2-furoic acid (10.0 g, 0.0434 mol) to the flask.

-

Heat the mixture to reflux with vigorous stirring for 8 hours. Additional portions of concentrated hydrochloric acid (10 mL) may be added every 2 hours to maintain the acidity.

-

After cooling to room temperature, decant the liquid phase from the remaining zinc amalgam.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to obtain the final product.

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Quality Control

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful conversion at each step.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the carboxylic acid and ketone, disappearance of the ketone stretch after reduction).

-

Melting Point Analysis: To assess the purity of the crystalline products.

Safety Considerations

-

Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

4-Methylbenzoyl chloride is a lachrymator and corrosive. Handle with care in a well-ventilated area.

-

Concentrated hydrochloric acid is highly corrosive and emits toxic fumes. All work should be performed in a fume hood.

-

Mercury(II) chloride is highly toxic. Handle with extreme caution and dispose of waste according to institutional guidelines.

-

Dichloromethane and Toluene are volatile and flammable organic solvents. Avoid inhalation and contact with skin.

Conclusion

The synthetic route detailed in this guide, employing a Friedel-Crafts acylation followed by a Clemmensen reduction, represents a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate for further applications in drug discovery and materials science.

References

- Patents, G. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.

-

Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. (2012). Ingenta Connect. Retrieved from [Link]

-

Li, C., et al. (2017). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Publications. Retrieved from [Link]

-

Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. (n.d.). ResearchGate. Retrieved from [Link]

-

Yin, A., et al. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. PMC - NIH. Retrieved from [Link]

- Patents, G. (n.d.). WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives.

-

Finan, P. A., & Fothergill, G. A. (1963). Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran. Journal of the Chemical Society (Resumed). Retrieved from [Link]

-

Electrophilic Substitution - Friedel-Crafts Acylation of Furan. (n.d.). GCW Gandhi Nagar Jammu. Retrieved from [Link]

-

Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. (n.d.). ResearchGate. Retrieved from [Link]

-

Clemmensen reduction. (n.d.). Wikipedia. Retrieved from [Link]

-

Clemmensen reduction. (n.d.). Retrieved from [Link]

-

Clemmensen reduction- Heterocyclic and Organic chemistry- As per PCI syllabus. (n.d.). [PPTX]. Retrieved from [Link]

-

Clemmensen Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. (n.d.). ResearchGate. Retrieved from [Link]

-

CLEMMENSEN REDUCTION. (n.d.). Retrieved from [Link]

-

Brønsted Acid-Catalyzed Reduction of Furans. (2022). Journal of the American Chemical Society. Retrieved from [Link]

-

Wolff–Kishner reduction. (n.d.). Wikipedia. Retrieved from [Link]

-

Wolff-Kishner Reduction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Wolff-Kishner Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (n.d.). RSC Publishing. Retrieved from [Link]

-

Wolff Kishner Reduction. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Carbonyl reduction. (n.d.). Wikipedia. Retrieved from [Link]

-

Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes. (n.d.). Retrieved from [Link]

-

A Safer Reduction of Carboxylic Acids with Titanium Catalysis. (2022). Organic Letters. Retrieved from [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkivoc. Retrieved from [Link]

-

Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. 506. Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. Clemmensen reduction- Heterocyclic and Organic chemistry- As per PCI syllabus | PPTX [slideshare.net]

- 5. Clemmensen Reduction [organic-chemistry.org]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 5-(4-Methylbenzyl)-2-furoic Acid and its Derivatives for Drug Discovery and Development

Foreword: The Furan Scaffold in Modern Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of numerous therapeutic agents. Derivatives of 2-furoic acid, in particular, have garnered significant attention due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide focuses on a specific, promising member of this class: 5-(4-Methylbenzyl)-2-furoic acid, and explores its synthetic pathways, derivatization potential, and prospective applications in drug discovery.

The Core Moiety: this compound

This compound is a bifunctional molecule featuring a 2-furoic acid core substituted at the 5-position with a 4-methylbenzyl group. This substitution pattern is of particular interest as it combines the established biological activity of the furoic acid nucleus with the lipophilic and sterically influential benzyl moiety. The methyl group on the phenyl ring can further modulate the compound's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the core molecule is fundamental for its application in drug development.

| Property | Value | Source |

| CAS Number | 4664-45-3 | |

| Molecular Formula | C₁₃H₁₂O₃ | |

| Molecular Weight | 216.23 g/mol | |

| Boiling Point | 373°C at 760 mmHg | |

| Flash Point | 179.4°C | |

| Density | 1.198 g/cm³ |

Spectroscopic Characterization (Predicted)

-

¹H NMR: Resonances corresponding to the protons on the furan ring (typically in the range of 6.5-7.5 ppm), the benzylic protons (a singlet around 4.0 ppm), the aromatic protons of the p-tolyl group (two doublets in the aromatic region), and the methyl protons of the tolyl group (a singlet around 2.3 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Signals for the carboxylic acid carbon (~160-170 ppm), carbons of the furan and phenyl rings (in the aromatic region of ~110-160 ppm), the benzylic carbon, and the methyl carbon.

-

FT-IR: A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carboxylic acid (around 1680-1710 cm⁻¹), C-O stretching bands for the furan ring, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Synthesis of the Core Structure and its Derivatives

The synthesis of this compound and its derivatives can be approached through several established synthetic methodologies. A plausible and versatile approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by functional group transformations to generate a library of derivatives.

Synthesis of this compound

A logical synthetic route to the parent acid is outlined below. This multi-step synthesis prioritizes the use of commercially available starting materials and robust, high-yielding reactions.

Caption: Proposed synthetic workflow for this compound.

Step 1: Esterification of 2-Furoic Acid

-

To a solution of 2-furoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-furoate.

Step 2: Bromination of Methyl 2-furoate

-

Dissolve methyl 2-furoate in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Slowly add a solution of bromine in the same solvent at a controlled temperature (typically 0-10 °C).

-

Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product, dry the organic layer, and purify by column chromatography to yield methyl 5-bromo-2-furoate.

Step 3: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine methyl 5-bromo-2-furoate, (4-methylphenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄).

-

Add a degassed solvent system (e.g., dioxane/water or DMF).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purify the crude product by column chromatography to obtain methyl 5-(4-methylbenzyl)-2-furoate.

Step 4: Hydrolysis

-

Dissolve methyl 5-(4-methylbenzyl)-2-furoate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide and reflux the mixture for 2-4 hours.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Synthesis of Amide and Ester Derivatives

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, primarily amides and esters.

-

Activate the carboxylic acid of this compound using a coupling agent such as dicyclohexylcarbodiimide (DCC) or by converting it to the acid chloride with thionyl chloride.

-

React the activated species with the desired primary or secondary amine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane or DMF).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction mixture and purify the product by recrystallization or column chromatography.

-

For simple alkyl esters, Fischer esterification can be employed by refluxing the carboxylic acid in the corresponding alcohol with a catalytic amount of acid.

-

For more complex esters, the carboxylic acid can be reacted with the desired alcohol in the presence of a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (DMAP).

Biological Activities and Therapeutic Potential

While direct biological data for this compound is limited, the extensive research on related 5-aryl-2-furoic acid derivatives provides a strong basis for predicting its therapeutic potential. The primary areas of interest are its antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Derivatives of 5-aryl-2-furoic acid have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the disruption of microbial cellular processes.

Table of Antimicrobial Activity for Structurally Related Furoic Acid Derivatives

| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |

| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | S. aureus, B. subtilis | Potent activity reported | |

| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | P. aeruginosa | Potent activity reported | |

| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | C. albicans | 6-12.5 | |

| Furfural and Furoic Acid | B. subtilis | 0.027 µM (Furfural), 0.015 µM (Furoic Acid) | |

| Furfural and Furoic Acid | S. typhi | 0.029 µM (Furfural), 0.009 µM (Furoic Acid) | |

| Organic Acids | C. jejuni | 500-1000 |

Anti-inflammatory Activity

Furan derivatives have been shown to possess anti-inflammatory properties, often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Table of Anti-inflammatory Activity for Structurally Related Furan Derivatives

| Compound/Derivative Class | Assay | IC₅₀ | Reference |

| Furanocoumarins (Bergapten) | Carrageenan-induced foot edema | ED₅₀ = 1.6±0.003 mg/kg | |

| Furanocoumarins (Oxypeucedanin hydrate) | Carrageenan-induced foot edema | ED₅₀ = 126.4±0.011 mg/kg | |

| Ferulic Acid Derivative (S-52372) | LPS-induced NO production in RAW264.7 cells | Similar to Ferulic Acid | |

| 2,6-bisbenzylidenecyclohexanone derivatives | NO inhibitory activity in RAW 264.7 cells | 6.68 µM |

Potential Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of many natural and synthetic furan derivatives are linked to their interaction with the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways. These pathways are central regulators of cellular responses to inflammatory stimuli.

Caption: Putative anti-inflammatory mechanism of action via MAPK and PPAR-γ pathways.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for extensive derivatization make it an attractive candidate for lead optimization programs. Future research should focus on:

-

Systematic Derivatization: Synthesizing a focused library of amide, ester, and other derivatives to establish clear structure-activity relationships.

-

In-depth Biological Evaluation: Screening these derivatives against a broad panel of microbial pathogens and in various in vitro and in vivo models of inflammation.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate their drug-likeness.

References

- A new series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives of amino acids, peptides and their methyl esters was synthesized by using DCC as coupling agent and TEA as base. All

Biological Activity of Furoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Furoic acid, a heterocyclic organic compound derived from the oxidation of furfural, serves as a pivotal scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention within the scientific community due to their broad spectrum of pharmacological activities.[3][4][5] The furan ring system is a key structural motif in numerous biologically active compounds, contributing to their therapeutic efficacy.[1][6] This technical guide provides an in-depth exploration of the diverse biological activities of furoic acid derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details experimental methodologies, and offers insights into the structure-activity relationships that govern the therapeutic potential of these versatile compounds.

I. Antimicrobial Activity

Furoic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[7][8][9] The incorporation of the furan moiety into various molecular frameworks has led to the development of potent antimicrobial compounds.

A. Antibacterial Activity

Derivatives of furoic acid have been shown to be effective against both Gram-positive and Gram-negative bacteria.[3][10] For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good antimicrobial activity against Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL.[7] The mechanism of action often involves the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The lipophilicity and electronic properties conferred by the furan ring and its substituents play a crucial role in the antibacterial efficacy of these compounds.

B. Antifungal Activity

In addition to their antibacterial properties, furoic acid derivatives have also shown promise as antifungal agents.[11] They have been found to be active against pathogenic fungi such as Candida albicans.[7][8] The antifungal activity of these compounds is often attributed to their ability to disrupt fungal cell membrane integrity or inhibit key enzymes involved in fungal metabolism. For example, some synthesized 2-aryl-5-furyl-1,3,4-oxadiazoles have displayed significant antifungal activity.[9]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of a potential antimicrobial compound.[12][13][14]

1. Preparation of Bacterial/Fungal Inoculum:

- Aseptically select 3-5 colonies of the test microorganism from an agar plate.

- Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[12]

- Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

- Dilute the suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[12]

2. Preparation of Compound Dilutions:

- Prepare a stock solution of the furoic acid derivative in a suitable solvent like DMSO.

- Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate to achieve a range of concentrations.[7][12]

3. Inoculation and Incubation:

- Add the prepared microbial inoculum to each well containing the compound dilutions.

- Include a positive control (microorganism with no compound) and a negative control (broth medium only).[12]

- Seal the plate and incubate for 16-20 hours at the optimal growth temperature for the microorganism.[12]

4. Determination of MIC:

- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

II. Anticancer Activity

The search for novel anticancer agents has led to the exploration of various heterocyclic compounds, including furoic acid derivatives. These compounds have exhibited promising cytotoxic activity against several cancer cell lines.

The anticancer mechanism of furoic acid derivatives can be multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The structural features of these derivatives, such as the nature and position of substituents on the furan ring, significantly influence their cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[15][16]

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well).[17]

- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[16]

2. Compound Treatment:

- Prepare serial dilutions of the furoic acid derivative in cell culture medium.

- Replace the old medium with the medium containing different concentrations of the test compound.

- Include a vehicle control (cells treated with the solvent used for the compound) and a blank control (medium only).[16]

- Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[15]

3. MTT Addition and Incubation:

- Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

4. Solubilization and Absorbance Measurement:

- Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[15]

- Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.

Table 1: Hypothetical Anticancer Activity of Furoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) |

| FA-1 | MCF-7 (Breast) | 15.2 |

| FA-2 | A549 (Lung) | 8.5 |

| FA-3 | HeLa (Cervical) | 22.1 |

| FA-4 | HT-29 (Colon) | 12.8 |

III. Anti-inflammatory Activity

Furoic acid derivatives have been investigated for their anti-inflammatory properties, which are often linked to their ability to modulate various inflammatory pathways.[1][18] Natural furan fatty acids, for example, have demonstrated potent anti-inflammatory effects.[1]

The anti-inflammatory mechanisms of these compounds can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX), reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β), and scavenging of reactive oxygen species (ROS).[1][19] Some derivatives may also exert their effects by modulating signaling pathways such as MAPK and PPAR-γ.[1][18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity of novel compounds.[19][20]

1. Animal Grouping and Dosing:

- Healthy rats are randomly divided into control and treatment groups.

- The test compound (furoic acid derivative) is administered to the treatment groups, typically orally or intraperitoneally, at various doses. The control group receives the vehicle. A standard anti-inflammatory drug like indomethacin is used as a positive control.[19]

2. Induction of Inflammation:

- One hour after compound administration, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.[19][20]

3. Measurement of Paw Edema:

- The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.[19]

4. Data Analysis:

- The increase in paw volume (edema) is calculated for each animal at each time point.

- The percentage inhibition of edema by the test compound is determined by comparing the paw volume of the treated groups with the control group.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Determination

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in biological samples such as cell culture supernatants.[21][22][23]

1. Sample Preparation:

- Collect cell culture supernatants from cells (e.g., macrophages) stimulated with an inflammatory agent (like LPS) in the presence or absence of the furoic acid derivative.

2. Griess Reaction:

- The Griess reaction is a two-step diazotization process.[24]

- Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to the sample. This converts nitrite into a diazonium salt.[22]

- Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine) which couples with the diazonium salt to form a colored azo compound.[22][24]

3. Absorbance Measurement:

- Measure the absorbance of the resulting solution at approximately 540 nm using a microplate reader.[22][24] The absorbance is proportional to the nitrite concentration.

4. Quantification:

- A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

IV. Antiviral Activity

The structural diversity of furoic acid derivatives has also made them attractive candidates for the development of antiviral agents.[4] Some furoic acid-containing nucleoside analogues have shown activity against viruses such as varicella-zoster virus (VZV) and human cytomegalovirus (HCMV).[25] The antiviral mechanism of these compounds often involves the inhibition of viral replication by targeting key viral enzymes like DNA polymerase or reverse transcriptase.

Experimental Workflow: Antiviral Activity Screening

Caption: Workflow for in vitro screening of antiviral activity.

V. Synthesis of Furoic Acid Derivatives

The synthesis of furoic acid derivatives is a cornerstone for exploring their biological activities. A common starting material is 2-furoic acid, which can be converted to various derivatives.[9] For example, 2-furoic acid hydrazide is a key intermediate in the synthesis of fungicides and other bioactive molecules.[26][27]

Synthetic Pathway Example: Synthesis of 2-Furoic Acid Hydrazide and subsequent 1,3,4-Oxadiazole formation

Caption: Synthesis of a 1,3,4-oxadiazole derivative from 2-furoic acid.

VI. Future Perspectives

The diverse biological activities of furoic acid derivatives underscore their potential as a rich source for the discovery of new therapeutic agents. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the furoic acid scaffold to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these derivatives exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety.

-

Development of Novel Synthetic Methodologies: Creating more efficient and sustainable synthetic routes to access a wider range of furoic acid derivatives.

Conclusion

Furoic acid derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Their continued exploration in drug discovery programs holds significant promise for the development of novel and effective therapeutic agents to address a range of human diseases. This guide provides a foundational understanding and practical methodologies for researchers dedicated to advancing this exciting field.

References

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(23), 8527. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

-

Miranda, K. M., Espey, M. G., & Wink, D. A. (2001). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Journal of the National Cancer Institute, 93(7), 526–534. Retrieved from [Link]

-

Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

T. Horton. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

ResearchGate. (2019). Protocol Griess Test. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Retrieved from [Link]

-

Journal of Visualized Experiments. (2008). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

-

MDPI. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors (Basel), 17(12), 2717. Retrieved from [Link]

-

Heliyon. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

Asian Journal of Chemistry. (2011). Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2024). A comprehensive review on furan and its derivatives. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Furoic Acid Hydrazide. Retrieved from [Link]

-

International Journal of Pharmaceutical and Biological Science Archive. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. Retrieved from [Link]

-

Journal of Applied Microbiology. (2015). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2011). Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

-

Journal of Inflammation Research. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Furoic Acid: Properties, Applications, and Sourcing. Retrieved from [Link]

-

Journal of Inflammation Research. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2005). Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Design, synthesis, antiviral activities of ferulic acid derivatives. Retrieved from [Link]

-

International Journal of Pharmacy and Technology. (2011). Synthesis and biological activity of furan derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-FUROIC ACID AND 2-FURYLCARBINOL. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and biological activities of furan derivatives. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Design, synthesis, antiviral activities of ferulic acid derivatives. Retrieved from [Link]

-

LookChem. (n.d.). How to synthesis of 2-Furoic acid CAS 88-14-2 by Furfural. Retrieved from [Link]

-

Danylo Halytsky Lviv National Medical University. (2024). Synthesis and biological activity of furancarboxylic acid derivatives. Retrieved from [Link]

-

Journal of Southwest Pharmacy. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

-

ResearchGate. (2025). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved from [Link]

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. chempoint.com [chempoint.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. ijabbr.com [ijabbr.com]

- 11. Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. atcc.org [atcc.org]

- 18. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. Protocol Griess Test [protocols.io]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. mdpi.com [mdpi.com]

- 24. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pharmaffiliates.com [pharmaffiliates.com]

- 27. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-Methylbenzyl)-2-furoic acid

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(4-Methylbenzyl)-2-furoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Each section offers a detailed interpretation of the predicted spectra, underpinned by fundamental principles of spectroscopic analysis. Furthermore, this guide presents robust, field-proven experimental protocols for acquiring such spectra, ensuring a self-validating system for empirical studies. The causality behind experimental choices is elucidated, reflecting a synthesis of technical accuracy and practical insight.

Introduction to this compound

This compound is a carboxylic acid derivative incorporating a furan ring and a substituted benzyl moiety. Its structural complexity and the presence of various functional groups make it an interesting candidate for spectroscopic analysis. Understanding its spectroscopic signature is paramount for its identification, purity assessment, and elucidation of its role in various chemical and biological processes.

Molecular Structure and Properties:

-

Chemical Formula: C₁₃H₁₂O₃

-

Molecular Weight: 216.23 g/mol

-

CAS Number: 4664-45-3

The molecule's architecture, featuring a disubstituted furan ring linked to a p-substituted toluene through a methylene bridge, gives rise to a unique and informative spectroscopic profile. This guide will systematically deconstruct this profile.

Disclaimer: The spectroscopic data presented in this guide are predicted based on the chemical structure of this compound and comparison with data from analogous compounds. Experimental data for this specific molecule is not widely available in the public domain. These predictions are intended to serve as a reference and guide for researchers in their own empirical investigations.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The predictions are based on established chemical shift ranges for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | - | 1H |

| Furan H-3 | ~7.2 - 7.3 | Doublet | ~3.5 | 1H |

| Furan H-4 | ~6.2 - 6.3 | Doublet | ~3.5 | 1H |

| Benzyl (-CH₂-) | ~4.0 - 4.1 | Singlet | - | 2H |

| Aromatic (p-tolyl) | ~7.1 (d), ~7.2 (d) | Doublet (AA'BB' system) | ~8.0 | 4H |

| Methyl (-CH₃) | ~2.3 - 2.4 | Singlet | - | 3H |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted spectrum reveals several key structural features:

-

Carboxylic Acid Proton: A highly deshielded, broad singlet is expected between 12.0 and 13.0 ppm, a characteristic chemical shift for a carboxylic acid proton due to hydrogen bonding and the electron-withdrawing nature of the carbonyl group.

-

Furan Protons: The two protons on the furan ring are expected to appear as doublets due to coupling with each other. The proton at the 3-position is typically more deshielded than the proton at the 4-position.

-

Benzyl Protons: The methylene protons of the benzyl group are expected to appear as a singlet around 4.0-4.1 ppm. Their proximity to the electron-withdrawing furan ring causes a downfield shift.

-

Aromatic Protons: The four protons on the p-tolyl group will likely appear as a complex multiplet, often approximating an AA'BB' system, with two doublets around 7.1-7.2 ppm.

-